Acetic acid, ((2-methyl-9-acridinyl)thio)-, hydrazide
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Overview
Description
Acetic acid, ((2-methyl-9-acridinyl)thio)-, hydrazide is a chemical compound with the molecular formula C16H15N3OS. It contains a total of 36 atoms, including 15 hydrogen atoms, 16 carbon atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . This compound is characterized by its unique structure, which includes multiple bonds, aromatic rings, and functional groups such as hydrazine and sulfide .
Preparation Methods
The synthesis of acetic acid, ((2-methyl-9-acridinyl)thio)-, hydrazide typically involves the reaction of 2-methyl-9-acridinyl thiol with acetic acid hydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Acetic acid, ((2-methyl-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Acetic acid, ((2-methyl-9-acridinyl)thio)-, hydrazide has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of acetic acid, ((2-methyl-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Acetic acid, ((2-methyl-9-acridinyl)thio)-, hydrazide can be compared with other similar compounds, such as:
- Acetic acid, ((2-methyl-9-acridinyl)thio)-, methyl ester
- Acetic acid, ((2-methyl-9-acridinyl)thio)-, ethyl ester These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity .
Properties
CAS No. |
129885-05-8 |
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Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(2-methylacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C16H15N3OS/c1-10-6-7-14-12(8-10)16(21-9-15(20)19-17)11-4-2-3-5-13(11)18-14/h2-8H,9,17H2,1H3,(H,19,20) |
InChI Key |
JOJXTAUVOLYDSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)NN |
Origin of Product |
United States |
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